4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the use of pyrrolopyrazine derivatives, which can be synthesized through cyclization, ring annulation, and other methods .
Analyse Chemischer Reaktionen
4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be employed in the study of enzyme interactions and protein binding. In medicine, 4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is investigated for its potential therapeutic effects, particularly in the development of new drugs. Additionally, it has industrial applications in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on cyclin-dependent kinases, which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can potentially exert anti-cancer effects. The exact pathways and molecular targets involved depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share structural similarities but differ in their biological activities and applications. For example, pyrrolopyrazine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects . The unique structural features of this compound make it distinct and potentially useful for specific applications.
Eigenschaften
Molekularformel |
C12H13F2NO2 |
---|---|
Molekulargewicht |
241.23 g/mol |
IUPAC-Name |
4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13F2NO2/c1-15-5-7(8(6-15)12(16)17)11-9(13)3-2-4-10(11)14/h2-4,7-8H,5-6H2,1H3,(H,16,17) |
InChI-Schlüssel |
GDQPWBOVIMUXML-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(C1)C(=O)O)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.